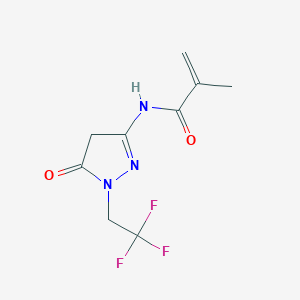![molecular formula C32H42O4Si B15075270 (3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione CAS No. 173864-65-8](/img/structure/B15075270.png)
(3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a tetrahydrocycloocta[C]furan ring system, which is functionalized with a tert-butyl(diphenyl)silyl ether group and a methylbutyl side chain. The stereochemistry of the molecule is defined by multiple chiral centers, making it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrocycloocta[C]furan ring, introduction of the tert-butyl(diphenyl)silyl ether group, and the stereoselective addition of the methylbutyl side chain. Reaction conditions often involve the use of strong bases, protecting groups, and chiral catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially leading to different stereoisomers.
Substitution: The tert-butyl(diphenyl)silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an alcohol or amine.
Applications De Recherche Scientifique
(3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione: has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model system for studying stereoselective reactions.
Biology: Its unique structure makes it a potential candidate for studying enzyme-substrate interactions and other biochemical processes.
Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with biological targets.
Industry: It may find applications in the development of new materials, catalysts, and other industrial products.
Mécanisme D'action
The mechanism of action of (3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and molecular targets involved would depend on the specific context of its use, such as in a biological assay or therapeutic application.
Comparaison Avec Des Composés Similaires
Similar compounds to (3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione include other tetrahydrocycloocta[C]furan derivatives and molecules with similar functional groups. These compounds can be compared based on their chemical reactivity, biological activity, and physical properties. The unique combination of the tert-butyl(diphenyl)silyl ether group and the specific stereochemistry of the molecule sets it apart from other similar compounds, potentially offering distinct advantages in certain applications.
Propriétés
Numéro CAS |
173864-65-8 |
|---|---|
Formule moléculaire |
C32H42O4Si |
Poids moléculaire |
518.8 g/mol |
Nom IUPAC |
(3aE,6S,9S,9aR)-9-[(2R)-5-[tert-butyl(diphenyl)silyl]oxypentan-2-yl]-6-methyl-1,5,6,7,9,9a-hexahydrocycloocta[c]furan-3,8-dione |
InChI |
InChI=1S/C32H42O4Si/c1-23-18-19-27-28(22-35-31(27)34)30(29(33)21-23)24(2)13-12-20-36-37(32(3,4)5,25-14-8-6-9-15-25)26-16-10-7-11-17-26/h6-11,14-17,19,23-24,28,30H,12-13,18,20-22H2,1-5H3/b27-19+/t23-,24+,28-,30-/m0/s1 |
Clé InChI |
GXNDGUMRRXZKFM-WPTCTQSXSA-N |
SMILES isomérique |
C[C@H]1C/C=C/2\[C@H](COC2=O)[C@@H](C(=O)C1)[C@H](C)CCCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
SMILES canonique |
CC1CC=C2C(COC2=O)C(C(=O)C1)C(C)CCCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate](/img/structure/B15075187.png)
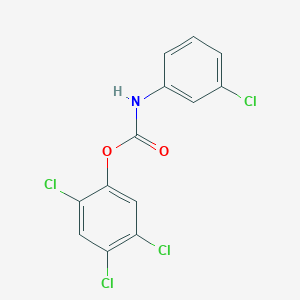
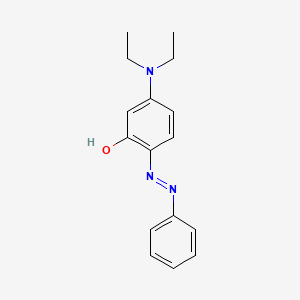
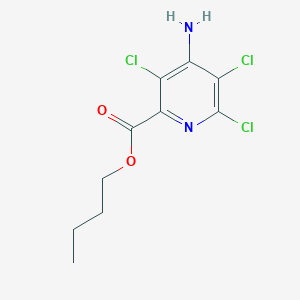



![2-[(2-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B15075218.png)


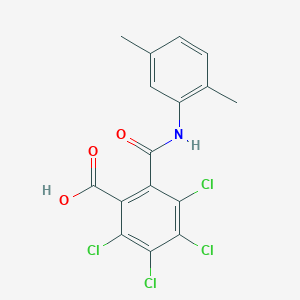

![4-[(2-bromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B15075241.png)
